molecular formula C12H9F3N6O B2578494 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034277-74-0

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No. B2578494
CAS RN: 2034277-74-0
M. Wt: 310.24
InChI Key: HYDFFSPWPGNMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles involves several synthetic approaches . For instance, one method involves the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .


Molecular Structure Analysis

Triazoles have a central structural component present in a number of drug classes . The structure of triazoles allows them to manifest substituents around a core scaffold in defined three-dimensional (3D) representations . This ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide is involved in various chemical synthesis processes. For example, Sugimoto and Matsuura (1977) described the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, showcasing the compound's role in creating complex heterocyclic structures (Sugimoto & Matsuura, 1977).

Biological Activities

  • The compound has been explored for its potential biological activities. For instance, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which are derivatives of the compound, and found them to exhibit antitumor and antimicrobial activities (Riyadh, 2011).
  • Additionally, Ramesha et al. (2016) developed an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, derivatives of the compound, which could have significant implications in various biological applications (Ramesha et al., 2016).

Pharmacological Research

  • Stevens et al. (1984) investigated the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a derivative, highlighting its potential in antitumor pharmacology (Stevens et al., 1984).

Insecticidal Applications

  • Soliman et al. (2020) explored the synthesis of bioactive sulfonamide thiazole derivatives, which include derivatives of the compound, for their potential use as insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6O/c13-12(14,15)7-1-2-21-9(3-7)19-20-10(21)5-17-11(22)8-4-16-6-18-8/h1-4,6H,5H2,(H,16,18)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDFFSPWPGNMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)C3=CN=CN3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.